Colestolone - 50673-97-7

Colestolone

Catalog Number: EVT-346070
CAS Number: 50673-97-7
Molecular Formula: C27H44O2
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis . It was first reported in 1977 and was studied until at least 1988, but was never introduced for medical use . It has been found to significantly reduce serum levels of cholesterol both in animals and in humans .

Synthesis Analysis

Colestolone inhibits multiple relatively early-stage steps in cholesterol biosynthesis such as HMG-CoA reductase . It does not appear to affect any late-stage steps (after squalene, specifically) . Unlike late-stage cholesterol biosynthesis inhibitors like triparanol and azacosterol, no accumulation of sterols has been observed in animals treated with colestolone .

Molecular Structure Analysis

The IUPAC name for Colestolone is (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one . The molecular formula is C27H44O2 and the molar mass is 400.647 g·mol−1 .

Source and Classification

Colestolone is derived from cholesterol and belongs to a class of compounds known as sterols. Its classification can be summarized as follows:

  • Chemical Family: Sterols
  • IUPAC Name: 5α-cholest-8(14)-en-3β-ol-15-one
  • CAS Number: 20069-72-1
  • Molecular Formula: C27H44O2
  • Molar Mass: 400.647 g/mol

Colestolone is recognized for its ability to inhibit early-stage steps in cholesterol biosynthesis, specifically targeting enzymes such as HMG-CoA reductase without affecting later stages of the biosynthesis pathway .

Synthesis Analysis

Methods of Synthesis

Colestolone can be synthesized through various methods, primarily involving the modification of cholesterol or other sterols. The synthesis typically includes the following steps:

  1. Starting Material: Cholesterol or related sterols are used as the starting material.
  2. Chemical Modifications: These may involve oxidation, reduction, or alkylation processes to achieve the desired functional groups and structural modifications.
  3. Purification: The final product is purified using chromatographic techniques to isolate colestolone from by-products and unreacted materials.

Technical Details

The synthesis often requires specific reagents and conditions, such as:

  • Use of solvents like ethanol or methanol.
  • Catalysts that may facilitate the reaction.
  • Controlled temperature and pressure settings to optimize yield.

Research indicates that colestolone can also be produced via biotransformation processes using microbial systems, which can offer environmentally friendly alternatives to traditional chemical synthesis .

Molecular Structure Analysis

Structure and Data

Colestolone's molecular structure features a steroid backbone with specific functional groups that contribute to its biological activity:

  • Structure: The compound has a characteristic four-ring structure typical of steroids, with a double bond between carbons 8 and 14.
  • 3D Model: The spatial arrangement of atoms is crucial for its interaction with biological targets.

Key structural data include:

  • SMILES Notation: CC(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O)
  • InChI Key: LMBFAGIMSUYTBN-MPZNNTNKSA-N

This structure allows colestolone to effectively interact with enzymes involved in cholesterol metabolism .

Chemical Reactions Analysis

Reactions Involving Colestolone

Colestolone participates in several chemical reactions that are critical for its function as an inhibitor of cholesterol biosynthesis:

  1. Inhibition of HMG-CoA Reductase: Colestolone competes with the substrate for binding sites on this enzyme, effectively reducing cholesterol production.
  2. Metabolism to Cholesterol: Interestingly, colestolone can also be converted back into cholesterol in biological systems, particularly in liver tissues .

Technical Details

The reaction kinetics and mechanisms have been studied using various assays to determine the inhibitory constants and effectiveness of colestolone against different enzymes involved in cholesterol metabolism .

Mechanism of Action

Process and Data

Colestolone exerts its effects primarily through competitive inhibition of key enzymes in the cholesterol biosynthetic pathway:

  1. Target Enzymes: It inhibits early-stage enzymes such as HMG-CoA reductase, which is crucial for converting HMG-CoA into mevalonate, a precursor for cholesterol synthesis.
  2. Impact on Cholesterol Levels: By inhibiting these enzymes, colestolone effectively lowers serum cholesterol levels without causing toxic accumulation of intermediates, which is a common issue with late-stage inhibitors .

Data from studies indicate significant reductions in serum cholesterol levels following administration in both animal models and human trials, underscoring its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colestolone is typically presented as a white crystalline powder.
  • Solubility: It is moderately soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Colestolone is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can undergo oxidation reactions due to the presence of hydroxyl groups.

Relevant analyses have shown that colestolone maintains its structural integrity under various conditions, making it suitable for further research and potential applications .

Applications

Scientific Uses

Colestolone has several notable applications in scientific research:

  1. Cholesterol Metabolism Studies: It serves as a valuable tool for studying the mechanisms of cholesterol biosynthesis and regulation.
  2. Potential Therapeutic Agent: Due to its lipid-lowering properties, colestolone has been explored as a candidate for treating hypercholesterolemia.
  3. Biochemical Probes: Researchers utilize colestolone as a probe to understand sterol metabolism pathways and their implications in diseases such as cardiovascular disorders .
Historical Context and Discovery of Colestolone

Early Identification and Structural Elucidation

Colestolone (5α-Cholest-8(14)-en-3β-ol-15-one) was first synthesized and reported in 1977 as part of a concerted scientific effort to develop novel hypocholesterolemic agents. This potent inhibitor emerged during a period of intense interest in sterol metabolism, building upon foundational work by pioneers like Heinrich Wieland and Adolf Windaus who elucidated the steroid nucleus structure through X-ray crystallography and chemical studies in the early 20th century [1] [7]. The compound's distinctive structure features a cholestane skeleton with a critical ketone group at carbon 15 (C15) and a double bond between C8-C14, differentiating it from cholesterol itself [5].

Structural characterization revealed colestolone possesses the molecular formula C₂₇H₄₄O₂ and a molar mass of 400.647 g·mol⁻¹ [5]. This structural uniqueness positioned it uniquely in sterol biochemistry, as it retained the 3β-hydroxy group common to sterols but introduced modifications in the ring structure that profoundly impacted its biological activity. Unlike many synthetic sterols of the era, colestolone was found to serve as a metabolic precursor to cholesterol in rat liver homogenates, undergoing efficient enzymatic conversion despite its inhibitory properties [5]. This paradoxical behavior – acting simultaneously as precursor and inhibitor – made it a molecule of significant interest for understanding sterol metabolism regulation.

Table 1: Key Structural Features of Colestolone [5]

FeatureDescription
IUPAC Name(3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
Molecular FormulaC₂₇H₄₄O₂
Molar Mass400.647 g·mol⁻¹
Key Functional Groups3β-hydroxy group, Δ8(14) double bond, 15-keto group
Steroid Nucleus ModificationsAltered B-ring unsaturation, C15 oxidation

Chronological Development of Hypocholesterolemic Agents

The discovery of colestolone occurred against a backdrop of evolving therapeutic strategies for managing hypercholesterolemia. The mid-20th century witnessed several pivotal developments, beginning with the introduction of bile acid sequestrants (cholestyramine, colestipol) in the 1960s. These resins lowered serum cholesterol by interrupting the enterohepatic circulation, forcing the liver to divert cholesterol toward bile acid synthesis rather than lipoprotein production [3]. Concurrently, fibrates (clofibrate, gemfibrozil) emerged, primarily targeting triglyceride reduction through PPARα activation, though with variable effects on LDL-cholesterol [8].

The 1970s represented a transformative period with the development of statin drugs. Endo's groundbreaking 1973 discovery of compactin (ML-236B), isolated from Penicillium citrinum, marked the first potent competitive inhibitor of HMG-CoA reductase – the rate-limiting enzyme in cholesterol biosynthesis [4] [6]. This breakthrough catalyzed the development of natural and semi-synthetic statins including lovastatin (approved 1987), simvastatin (1991), and pravastatin (1991), which revolutionized lipid management through their potent LDL-cholesterol lowering effects [4] [8].

Colestolone emerged during this fertile period (1977) as part of the exploration beyond HMG-CoA reductase inhibition. Its development reflected a strategic shift toward targeting multiple enzymatic steps in the cholesterol biosynthesis pathway, particularly those downstream of mevalonate. This multi-enzyme targeting approach distinguished it from first-generation statins and offered potential advantages in overcoming regulatory feedback mechanisms [5] [6]. While colestolone itself never reached clinical application, its investigation provided critical insights that informed subsequent generations of cholesterol-lowering agents, including the development of dual-action inhibitors and combination therapies.

Table 2: Milestones in Hypocholesterolemic Agent Development (Pre-1990s) [1] [3] [4]

EraAgentsMechanism of ActionRepresentative Compounds
1960sBile Acid SequestrantsBile acid binding in intestine → Increased hepatic cholesterol conversion to bile acidsCholestyramine, Colestipol
1960s-1970sFibratesPPARα activation → Enhanced lipoprotein lipase activity, reduced VLDL productionClofibrate, Gemfibrozil
Early 1970sNatural StatinsCompetitive HMG-CoA reductase inhibitionCompactin (ML-236B)
Mid 1970sSterol Synthesis InhibitorsMulti-enzyme inhibition in cholesterol pathwayTriparanol, Colestolone
Late 1970s-1980sSemi-synthetic StatinsHMG-CoA reductase inhibition (improved pharmacokinetics)Lovastatin, Simvastatin, Pravastatin

Role of Colestolone in Cholesterol Biosynthesis Research

Colestolone played a pivotal role in advancing our understanding of sterol biosynthesis regulation, particularly in elucidating the metabolic consequences of inhibiting post-squalene enzymatic steps. Research demonstrated that colestolone potently inhibited multiple early steps in cholesterol biosynthesis, including HMG-CoA reductase, without affecting late-stage conversions beyond squalene [5] [6]. This multi-enzyme targeting was particularly significant as it helped overcome compensatory mechanisms that often limited the efficacy of single-enzyme inhibitors.

A landmark finding was that colestolone administration significantly reduced serum cholesterol levels in animal models, including primates, while simultaneously altering lipoprotein distribution patterns [5]. Crucially, unlike late-stage inhibitors such as triparanol (which inhibited the final step converting desmosterol to cholesterol) or azacosterol, colestolone treatment did not result in the pathological accumulation of toxic sterol intermediates in tissues [5] [9]. This absence of accumulated sterols suggested a superior safety profile and provided critical evidence for the therapeutic advantage of targeting early pathway steps versus terminal conversions.

The compound also provided key insights into the metabolic flexibility of the cholesterol biosynthesis pathway. Studies demonstrated that colestolone itself could serve as a precursor for cholesterol biosynthesis in rat liver homogenates and following oral administration to rats [5]. This finding illuminated the remarkable capacity of hepatic enzymes to metabolize structurally diverse sterol substrates and helped refine our understanding of the Kandutsch-Russell versus Bloch pathways of cholesterol synthesis [6]. The pathway divergence occurs at zymosterol, with the Kandutsch-Russell pathway producing 7-dehydrocholesterol (7-DHC) as the ultimate precursor before conversion to cholesterol by DHCR7, while the Bloch pathway utilizes desmosterol as its terminal precursor [6].

Furthermore, colestolone research contributed to understanding the absolute requirement of cholesterol for cell cycle progression. Studies with distal cholesterol biosynthesis inhibitors demonstrated that cholesterol depletion causes G1 arrest, which could be reversed by cholesterol replenishment but not by immediate biosynthetic precursors differing by even a single double bond [9]. This highlighted the structural specificity of cholesterol's role in membrane function and cell proliferation, with implications for cancer research where dysregulated cholesterol biosynthesis is increasingly recognized as a hallmark feature.

Table 3: Characteristics of Cholesterol Biosynthesis Inhibitors [5] [6] [9]

Inhibitor TypeTarget Enzymes/StepsAccumulated SterolsTherapeutic IssuesRepresentative Agents
Early-StageHMG-CoA reductase + multiple early stepsNone observedReduced efficacy due to feedback upregulationColestolone
Mid-StageSqualene synthase, Squalene epoxidaseSqualene, Squalene epoxidePotential hepatotoxicityLapaquistat, Zaragozic acids
Late-StageΔ24-Reductase, Δ7-ReductaseDesmosterol, 7-DehydrocholesterolTeratogenicity, Cataracts, ToxicityTriparanol, AY9944

Properties

CAS Number

50673-97-7

Product Name

Colestolone

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1

InChI Key

LINVVMHRTUSXHL-GGVPDPBRSA-N

SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Synonyms

15-KC steroid
15-ketocholestane
3-beta-hydroxy-5-alpha-cholest-8(14)-en-15-one
3-hydroxy-5alpha-cholest-8(14)-en-15-one
5 alpha-cholest-8(14)-en-3 beta-ol-15-one
ACEBOO
cholest-8(14)-en-3-ol-15-one
cholest-8(14)-en-3-ol-15-one, (3alpha,5alpha)-isome

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.